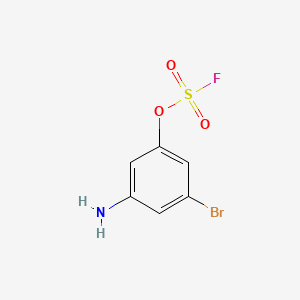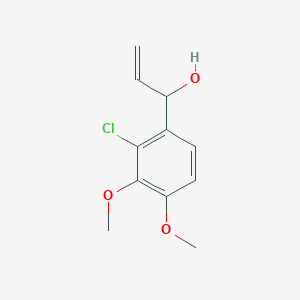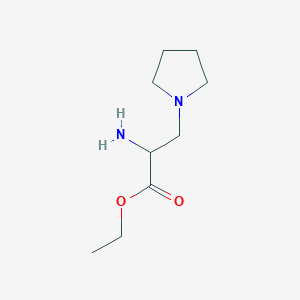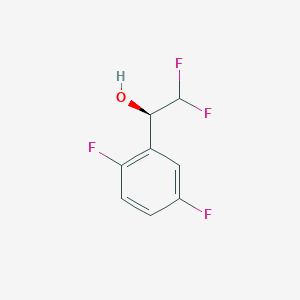![molecular formula C6H10F2O B13568816 [1-(2,2-Difluoroethyl)cyclopropyl]methanol](/img/structure/B13568816.png)
[1-(2,2-Difluoroethyl)cyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2,2-Difluoroethyl)cyclopropyl]methanol: is an organic compound characterized by the presence of a cyclopropyl ring attached to a methanol group, with a difluoroethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclopropylcarbinol with difluoroethyl halides under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to ensure the efficient production of [1-(2,2-Difluoroethyl)cyclopropyl]methanol.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(2,2-Difluoroethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(2,2-Difluoroethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: Its difluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of [1-(2,2-Difluoroethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The difluoroethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways and result in specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
- [1-(2,2-Difluoroethyl)cyclopropyl]amine
- [1-(2,2-Difluoroethyl)cyclopropyl]ethanol
- [1-(2,2-Difluoroethyl)cyclopropyl]acetate
Uniqueness: Compared to similar compounds, [1-(2,2-Difluoroethyl)cyclopropyl]methanol stands out due to its specific combination of a cyclopropyl ring and a difluoroethyl group attached to a methanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C6H10F2O |
|---|---|
Molekulargewicht |
136.14 g/mol |
IUPAC-Name |
[1-(2,2-difluoroethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C6H10F2O/c7-5(8)3-6(4-9)1-2-6/h5,9H,1-4H2 |
InChI-Schlüssel |
OYVKBVGEXWKUHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


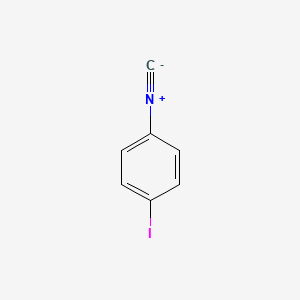
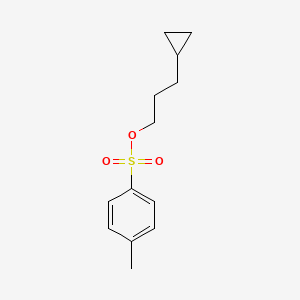
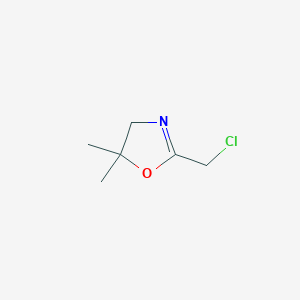
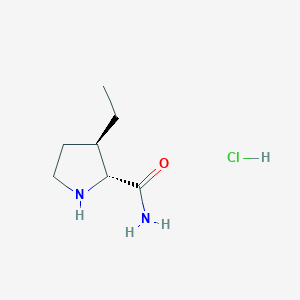
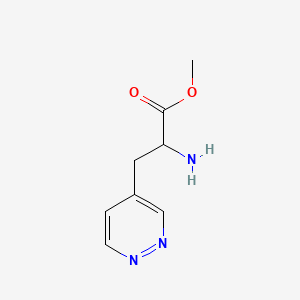
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13568758.png)
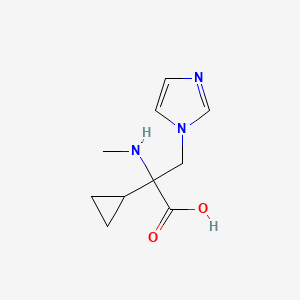
![tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate](/img/structure/B13568787.png)
![1-[4-(Trifluoromethylthio)phenyl]-2-methyl-2-propanol](/img/structure/B13568795.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13568801.png)
